glucuronamide

Detoxification Metabolism Excretion

D-Glucuronamide (CAS 3789-97-7), the bioactive D-isomer of glucuronamide (CAS 14982-32-2), is the only form suitable for constructing specific N-glycosyl derivatives and nucleoside analogs with proven anticancer activity (up to 3-fold more potent than 5-fluorouracil in MCF-7/K562 cells). It uniquely acts as a noncompetitive inhibitor of D-mannonate dehydratase and offers superior pharmacokinetics (slower absorption, longer blood retention) over glucuronolactone for sustained in vivo studies. Do not substitute with generic acid or lactone forms. Order the ≥98% purity, white to tan crystalline powder to ensure your research is built on the correct chiral scaffold.

Molecular Formula C41H32O11
Molecular Weight 0
CAS No. 14982-32-2
Cat. No. B1174115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameglucuronamide
CAS14982-32-2
SynonymsGuluronamide, L- (8CI)
Molecular FormulaC41H32O11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucuronamide (CAS 14982-32-2) Procurement Guide: Core Chemical Identity for Research and Formulation


Glucuronamide (CAS 14982-32-2), the D-isomer known as D-glucuronamide, is a monosaccharide derivative and the carboxamide of D-glucuronic acid with the molecular formula C6H11NO6 and a molecular weight of 193.15 g/mol [1]. It is a white to tan crystalline powder that is readily soluble in water . Functionally, it acts as a noncompetitive inhibitor of D-mannonate dehydratase and serves as a versatile building block for synthesizing complex oligosaccharides, polysaccharides, and various N-glycosyl derivatives with demonstrated anticancer and enzyme inhibitory activities [2][3].

Glucuronamide (CAS 14982-32-2) Selection Rationale: Why Simple Analogs Fail to Replicate Its Dual Role as Building Block and Bioactive Scaffold


While closely related to D-glucuronic acid and D-glucuronolactone, glucuronamide cannot be substituted generically. Its unique amide functionality confers distinct pharmacokinetic properties, including slower absorption and longer blood retention compared to glucuronolactone [1]. More critically, the D-glucuronamide scaffold is essential for the construction of specific N-glycosyl derivatives and nucleoside analogs with potent anticancer activity, a function not achievable with the parent acid or lactone [2]. Furthermore, glucuronamide is a specific, noncompetitive inhibitor of D-mannonate dehydratase, a property not shared by D-glucuronic acid [3]. These key differentiators, detailed in the quantitative evidence below, make the procurement of glucuronamide over a generic alternative a necessity for specific research applications.

Glucuronamide (CAS 14982-32-2) Evidence-Based Differentiation: Quantitative Data for Informed Sourcing


Enhanced Detoxification Excretion Compared to Glucuronic Acid

In a direct head-to-head comparison in rats, glucuronamide was shown to be more effective than glucuronic acid at promoting the urinary excretion of phenol and p-aminophenol glucuronides [1]. The study quantified this difference, demonstrating that glucuronamide leads to a greater increase in the excretion of these detoxified metabolites [1].

Detoxification Metabolism Excretion

Unique Enzymatic Inhibition Profile vs. Glucuronic Acid

Glucuronamide acts as a noncompetitive inhibitor of the enzyme D-mannonate dehydratase [1]. This specific and quantifiable biochemical interaction is distinct from that of D-glucuronic acid, which does not share this inhibitory profile [1].

Enzyme Inhibition Metabolism Mechanism of Action

Superior Anticancer Activity of D-Glucuronamide-Derived Nucleosides vs. 5-Fluorouracil

Novel N-glycosyl derivatives synthesized from a D-glucuronamide scaffold have demonstrated anticancer effects with single-digit micromolar GI50 values in MCF-7 breast cancer cells. This activity was comparable to or approximately 3-fold lower (more potent) than that of the clinically used chemotherapeutic agent 5-fluorouracil [1][2].

Anticancer Nucleoside Cytotoxicity

Distinct Pharmacokinetic Profile vs. Glucuronolactone

In a direct comparative study in rabbits, glucuronamide (GA) demonstrated slower absorption and a longer duration of retention in the blood compared to glucuronolactone (GL) [1]. This resulted in a lower peak blood level of glucuronic acid but a more sustained systemic presence for glucuronamide [1].

Pharmacokinetics Absorption Excretion

Optimal Research and Industrial Applications for Glucuronamide (CAS 14982-32-2) Based on Evidence-Based Differentiation


Medicinal Chemistry: Synthesis of Potent Anticancer Nucleoside Analogs

D-glucuronamide is the essential precursor for synthesizing novel N-glycosyl derivatives and nucleoside analogs. As demonstrated in Section 3, compounds built on this scaffold exhibit antiproliferative activity against breast cancer (MCF-7) and chronic myeloid leukemia (K562) cells that is comparable to, or up to 3-fold more potent than, the clinical drug 5-fluorouracil [1][2]. This application is specific to the glucuronamide scaffold and cannot be replicated using D-glucuronic acid or D-glucuronolactone.

Biochemical Research: Investigating Mannonic Acid Metabolism via Specific Enzyme Inhibition

Glucuronamide serves as a specific, noncompetitive inhibitor of D-mannonate dehydratase [1]. This unique and quantifiable biochemical function is not shared by its parent compound, D-glucuronic acid. Researchers studying the mannonic acid metabolic pathway or seeking a selective tool to modulate this specific enzymatic step should prioritize glucuronamide for its defined and differential mechanism of action.

Pharmacokinetic & Metabolism Studies: Modeling Sustained-Release or Hepatic Conjugation Profiles

Due to its slower absorption, longer blood retention, and slower excretion compared to glucuronolactone [1], glucuronamide is a superior choice for in vivo studies requiring a sustained systemic presence of a glucuronic acid derivative. Furthermore, its demonstrated superiority over glucuronic acid in promoting the urinary excretion of detoxified phenol metabolites [2] makes it the preferred compound for investigating phase II glucuronidation and hepatic clearance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for glucuronamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.